Cas no 338966-26-0 (N-(3-Acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide)

N-(3-Acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-(3-acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide
- 338966-26-0
- 6K-657S
- Z45683018
- N-(3-acetylphenyl)-4-(trifluoromethyl)benzenesulfonamide
- AKOS005096094
- N-(3-Acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide
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- Inchi: 1S/C15H12F3NO3S/c1-10(20)11-3-2-4-13(9-11)19-23(21,22)14-7-5-12(6-8-14)15(16,17)18/h2-9,19H,1H3
- InChI Key: URFCFFSCMCHMQS-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C(F)(F)F)=CC=1)(NC1C=CC=C(C(C)=O)C=1)(=O)=O
Computed Properties
- Exact Mass: 343.04899890g/mol
- Monoisotopic Mass: 343.04899890g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 519
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 71.6Ų
N-(3-Acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630111-2mg |
N-(3-acetylphenyl)-4-(trifluoromethyl)benzenesulfonamide |
338966-26-0 | 98% | 2mg |
¥578.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630111-1mg |
N-(3-acetylphenyl)-4-(trifluoromethyl)benzenesulfonamide |
338966-26-0 | 98% | 1mg |
¥473.00 | 2024-05-18 |
N-(3-Acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide Related Literature
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Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
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Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
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C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
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Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
Additional information on N-(3-Acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide
Professional Introduction to N-(3-Acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 338966-26-0)
N-(3-Acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 338966-26-0, this compound represents a fascinating blend of structural complexity and potential biological activity. Its molecular structure incorporates both acetyl and trifluoromethyl substituents, which are known to modulate the electronic and steric properties of the benzene ring, making it a valuable scaffold for drug discovery.
The presence of the acetyl group at the 3-position of the phenyl ring introduces a polar functional moiety that can enhance solubility and interact with biological targets through hydrogen bonding. On the other hand, the trifluoromethyl group at the 4-position exerts a strong electron-withdrawing effect, influencing the reactivity and metabolic stability of the molecule. These structural features make N-(3-acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide a promising candidate for further investigation in various therapeutic areas.
In recent years, there has been growing interest in sulfonamide derivatives due to their broad spectrum of biological activities. Sulfonamides are known to act as inhibitors of enzymes and receptors, making them effective in treating infections, inflammation, and even certain types of cancer. The specific sulfonamide derivative N-(3-acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide has been studied for its potential as an antimicrobial agent, with preliminary studies suggesting activity against Gram-positive bacteria and fungi.
The trifluoromethyl group, a common feature in many bioactive molecules, is particularly noteworthy for its ability to improve metabolic stability and binding affinity to biological targets. This modification can enhance the pharmacokinetic properties of a drug, leading to better efficacy and reduced side effects. The combination of an acetyl group and a trifluoromethyl group in N-(3-acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide creates a unique chemical profile that may be exploited for developing novel therapeutic agents.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before conducting expensive wet-lab experiments. Molecular docking studies have been performed on N-(3-acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide to identify potential binding sites on target proteins. These studies have revealed promising interactions with enzymes involved in bacterial metabolism and DNA replication, suggesting its potential as an antibacterial agent.
The synthesis of N-(3-acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the Friedel-Crafts acylation of phenol derivatives followed by halogenation and triflation. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have also been explored to improve efficiency and selectivity.
In conclusion, N-(3-Acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 338966-26-0) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable scaffold for developing new drugs targeting various diseases. With ongoing studies exploring its biological activities and synthetic pathways, this compound is poised to make meaningful contributions to the field of medicinal chemistry.
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